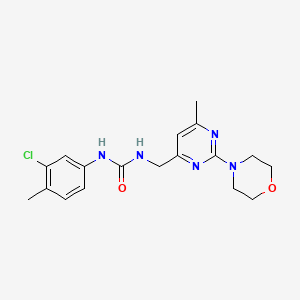

1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea, also known as CGP 60474, is a small molecule inhibitor of the protein tyrosine kinase, platelet-derived growth factor receptor (PDGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth and metastasis.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Urea-derived Mannich bases have been explored for their effectiveness as corrosion inhibitors for mild steel surfaces in acidic solutions. These compounds demonstrate significant inhibition efficiency, which increases with the concentration and showcases the potential of urea derivatives in protecting metals against corrosion in industrial applications (Jeeva et al., 2015).

Imaging Agents for Parkinson's Disease

Urea derivatives have been synthesized for use as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. The targeted tracer synthesized showed high radiochemical yield and purity, indicating the role of urea compounds in developing diagnostic tools for neurological disorders (Wang et al., 2017).

Anticancer Activity

Novel urea derivatives have been designed and synthesized with potent anti-CML (Chronic Myeloid Leukemia) activity. These compounds inhibit receptor tyrosine kinases and exhibit low cellular toxicity, indicating their potential as therapeutic agents for cancer treatment (Li et al., 2019).

Antioxidant Activity

Research has also focused on synthesizing urea derivatives to evaluate their antioxidant activity. These compounds are synthesized through various chemical reactions and tested for their ability to act as antioxidants, which is crucial for developing treatments for oxidative stress-related diseases (George et al., 2010).

Enzyme Inhibition

Urea derivatives have been investigated for their enzyme inhibition properties, particularly against urease and β-glucuronidase enzymes. This research area is significant for developing pharmaceuticals that target specific enzymatic pathways (Mustafa et al., 2014).

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O2/c1-12-3-4-14(10-16(12)19)23-18(25)20-11-15-9-13(2)21-17(22-15)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPRGFSDWPOOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860927.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860937.png)

![3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2860943.png)

![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![N-(3-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2860949.png)